molecular formula C6H9N3 B117980 N4-Methylpyridine-2,4-diamine CAS No. 155617-64-4

N4-Methylpyridine-2,4-diamine

Cat. No. B117980
M. Wt: 123.16 g/mol
InChI Key: KRBWXOMZUGNOSA-UHFFFAOYSA-N
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Description

“N4-Methylpyridine-2,4-diamine” is a chemical compound with the molecular formula C6H9N3 . It has a molecular weight of 123.16 g/mol .


Synthesis Analysis

The synthesis of “N4-Methylpyridine-2,4-diamine” involves a reaction with toluene-4-sulfonic acid in acetone under an inert atmosphere . The mixture is stirred at 25°C for 30 minutes and then allowed to reflux for another 16 hours .


Molecular Structure Analysis

The InChI code for “N4-Methylpyridine-2,4-diamine” is 1S/C7H11N3.ClH/c1-10(2)6-3-4-9-7(8)5-6;/h3-5H,1-2H3,(H2,8,9);1H . This indicates the connectivity and hydrogen count of the molecule’s atoms.


Physical And Chemical Properties Analysis

“N4-Methylpyridine-2,4-diamine” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

  • Crystal Structure Analysis : A study by Stöger et al. (2014) investigated the crystal structure of a compound related to N4-Methylpyridine-2,4-diamine, revealing insights into molecular geometry and intermolecular interactions, which are vital for understanding the material's properties and potential applications in fields like material science and nanotechnology (Stöger et al., 2014).

  • Synthesis of DNA Interacting Agents : Moloney et al. (2001) explored methods for synthesizing DNA bis-intercalating agents using derivatives of N4-Methylpyridine-2,4-diamine. Such compounds are significant in the development of novel pharmaceuticals and therapeutic agents (Moloney et al., 2001).

  • Dyeing and Pigment Applications : Research by Malik et al. (2018) on N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine derivatives, related to N4-Methylpyridine-2,4-diamine, demonstrated applications in the development of acid dyes for textiles, highlighting the compound's utility in industrial applications (Malik et al., 2018).

  • Development of Metal-Organic Frameworks : A study by Hfidhi et al. (2021) utilized 4-aminopyridine, a compound related to N4-Methylpyridine-2,4-diamine, for synthesizing metal-organic sulfate salts. These compounds have potential applications in catalysis, gas storage, and separation technologies (Hfidhi et al., 2021).

  • Synthesis of Anticancer Agents : Lo et al. (2015) explored the use of a compound related to N4-Methylpyridine-2,4-diamine in synthesizing a diplatinum(II) complex with potential applications in anticancer therapy (Lo et al., 2015).

  • Pharmaceutical Applications : Jiang et al. (2017) synthesized and evaluated N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives as potential antibacterial agents, demonstrating the compound's relevance in developing new antibiotics (Jiang et al., 2017).

  • Material Science and Organic Electronics : Li et al. (2013) synthesized stable bis(diarylamino)biphenyl derivatives related to N4-Methylpyridine-2,4-diamine, showing promise as hole-transporting materials in organic light-emitting devices (OLEDs) (Li et al., 2013).

properties

IUPAC Name

4-N-methylpyridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-8-5-2-3-9-6(7)4-5/h2-4H,1H3,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBWXOMZUGNOSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4-Methylpyridine-2,4-diamine

Synthesis routes and methods

Procedure details

To a mixture of 2-aminoisonicotinonitrile (0.043 mol) and Pd/C (10%, 6.00 g) was added Et3N (40.0 mL) and EtOH (160.0 mL) in a parr bottle and hydrogenated at 50 psi for 12 h. Crude mixture was filtered through Celite®, concentrated under vacuo and dried under high vacuum to yield compound.
Quantity
0.043 mol
Type
reactant
Reaction Step One
Name
Quantity
6 g
Type
catalyst
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
160 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LC Gobbi, H Knust, M Körner, M Honer… - Journal of medicinal …, 2017 - ACS Publications
Aggregates of tau and beta amyloid (Aβ) plaques constitute the histopathological hallmarks of Alzheimer’s disease and are prominent targets for novel therapeutics as well as for …
Number of citations: 76 pubs.acs.org

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